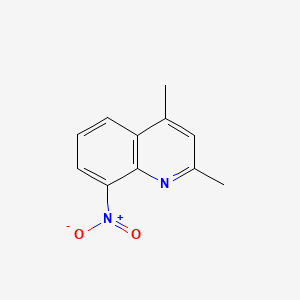

2,4-Dimethyl-8-nitroquinoline

Description

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C11H10N2O2 |

|---|---|

Poids moléculaire |

202.21 g/mol |

Nom IUPAC |

2,4-dimethyl-8-nitroquinoline |

InChI |

InChI=1S/C11H10N2O2/c1-7-6-8(2)12-11-9(7)4-3-5-10(11)13(14)15/h3-6H,1-2H3 |

Clé InChI |

ACDJJRZSUBAOSM-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=NC2=C1C=CC=C2[N+](=O)[O-])C |

Origine du produit |

United States |

Contextual Significance of Substituted Quinolines in Chemical Research

Substituted quinolines are a class of heterocyclic aromatic organic compounds that feature a quinoline (B57606) structure with various functional groups attached. This core structure, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, provides a versatile scaffold for chemical modifications, leading to a wide array of derivatives with unique properties. tandfonline.comontosight.ai The strategic placement of substituents on the quinoline ring system can profoundly influence the molecule's electronic properties, reactivity, and biological activity. nih.govnih.gov

The significance of substituted quinolines in chemical research is vast and multifaceted. They are pivotal intermediates in the synthesis of a wide range of organic molecules. thieme-connect.com The reactivity of the quinoline ring and its substituents allows for a variety of chemical transformations, making them valuable building blocks in organic synthesis. tandfonline.com

Scope and Research Objectives for 2,4 Dimethyl 8 Nitroquinoline Investigations

Classical and Contemporary Synthetic Routes to Quinoline (B57606) Scaffolds

The construction of the quinoline ring system can be broadly categorized into methods that utilize mono-substituted anilines and those that start with ortho-substituted anilines. rsc.org These approaches, primarily involving cyclocondensation and cyclization processes, have been extensively studied and adapted over the years. rsc.orgbohrium.com

Skraup Synthesis and its Variants in Nitroquinoline Generation

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a fundamental method for producing quinolines. iipseries.orgwikipedia.org The archetypal reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to yield quinoline. wikipedia.org The reaction is notoriously vigorous, and the use of a moderator such as ferrous sulfate (B86663) is common. wikipedia.org An alternative and less violent oxidizing agent is arsenic acid. wikipedia.org

The mechanism of the Skraup reaction is thought to proceed through several steps. First, glycerol is dehydrated by sulfuric acid to form acrolein. orientjchem.org Aniline then undergoes a 1,4-addition to the acrolein. orientjchem.org This is followed by cyclization and subsequent oxidation to form the quinoline ring. iipseries.org

A significant application of the Skraup synthesis is in the preparation of nitroquinolines. For instance, the reaction of m-nitroaniline yields a mixture of 5-nitro- and 7-nitroquinoline. researchgate.net In a more relevant context to the target compound, a two-step synthesis of 7-methyl-8-nitroquinoline (B1293703) has been reported starting from m-toluidine. brieflands.comsemanticscholar.org The first step employs the Skraup reaction to produce a mixture of 7- and 5-methylquinoline (B1294701), which is then nitrated to selectively yield 7-methyl-8-nitroquinoline. brieflands.comsemanticscholar.org Similarly, the Skraup reaction on 3-nitro-4-aminotoluene has been used to produce 2,6-dimethyl-8-nitroquinoline. acs.org

| Reactants | Conditions | Product(s) | Reference |

| Aniline, Glycerol, Nitrobenzene, Sulfuric Acid | Heating | Quinoline | wikipedia.org |

| m-Toluidine, Glycerol | Skraup conditions | 7-Methylquinoline (B44030) and 5-Methylquinoline mixture | brieflands.comsemanticscholar.org |

| 3-Nitro-4-aminotoluene | Modified Skraup reaction | 2,6-Dimethyl-8-nitroquinoline | acs.org |

| 4,5-Dimethoxy-2-nitroaniline (B30426), 3-Penten-2-one | Skraup reaction | 5,6-dimethoxy-2,4-dimethyl-8-nitroquinoline | prepchem.com |

Combes Synthesis for 2,4-Disubstituted Quinolines

The Combes synthesis, reported in 1888, is a valuable method for preparing 2,4-disubstituted quinolines. iipseries.orgwikipedia.org This reaction involves the condensation of an aniline with a β-diketone, followed by acid-catalyzed cyclization of the intermediate Schiff base. wikipedia.org Concentrated sulfuric acid is a common catalyst for this ring closure. wikipedia.org

The mechanism begins with the formation of an enamine from the aniline and β-diketone. iipseries.org Protonation of the ketone and subsequent cyclization, followed by dehydration, leads to the final substituted quinoline product. iipseries.org The Combes synthesis is particularly relevant for the synthesis of 2,4-dimethylquinoline (B72138) derivatives, often starting from acetylacetone. tandfonline.com While the direct synthesis of this compound via the Combes reaction is not explicitly detailed in the provided results, the methodology is well-suited for creating the 2,4-dimethylquinoline core, which could then be subjected to nitration.

| Reactants | Conditions | Product | Reference |

| Aniline, β-Diketone | Acid-catalyzed cyclization | 2,4-Disubstituted Quinoline | wikipedia.org |

| Aniline, 3,5-Heptanedione | Reflux, then H2SO4 | 2,4-Diethylquinoline | tandfonline.com |

Doebner-Miller Reaction in the Context of Quinoline Formation

The Doebner-Miller reaction, also known as the Skraup-Doebner-Von Miller synthesis, is another important route to quinolines. wikipedia.org It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst, such as hydrochloric acid or Lewis acids like tin tetrachloride. wikipedia.orgslideshare.net This method is particularly useful for generating 2,4-disubstituted quinoline derivatives. iipseries.org

The reaction mechanism is complex and can be dependent on the specific reactants and conditions. thieme-connect.com Generally, it is believed to start with a conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. thieme-connect.com The reaction of 3-nitro-4-aminotoluene with acetaldehyde (B116499) in a modified Doebner-Miller procedure has been used to synthesize 2,6-dimethyl-8-nitroquinoline. acs.org

| Reactants | Conditions | Product | Reference |

| Aniline, α,β-Unsaturated Carbonyl Compound | Acid catalyst (e.g., HCl, Lewis acids) | Substituted Quinoline | wikipedia.orgslideshare.net |

| 3-Nitro-4-aminotoluene, Acetaldehyde | Modified Doebner-Miller reaction | 2,6-Dimethyl-8-nitroquinoline | acs.org |

Friedländer Synthesis and Analogous Condensation Reactions

The Friedländer synthesis is a straightforward method for producing substituted quinolines by condensing an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. thieme-connect.comwikipedia.org The reaction can be catalyzed by acids or bases. organic-chemistry.org

Two primary mechanistic pathways are proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) addition followed by dehydration and then imine formation to yield the quinoline. wikipedia.org The second pathway begins with the formation of a Schiff base, followed by an aldol-type condensation and subsequent elimination. wikipedia.org This method is highly versatile for creating polysubstituted quinolines. ijcce.ac.ir

| Reactants | Conditions | Product | Reference |

| o-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Acid or Base Catalyst | Substituted Quinoline | wikipedia.org |

| N-Pivaloylanilines, sec-BuLi, DMF, Aldehyde/Ketone | One-pot procedure | Substituted Quinoline | thieme-connect.com |

| 2-Aminoaryl Ketones, Carbonyl Compounds | P2O5/SiO2, Solvent-free | Polysubstituted Quinolines | ijcce.ac.ir |

Pfitzinger Reaction for Quinoline-4-carboxylic Acids

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a method for synthesizing quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net

The reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. wikipedia.org While this reaction primarily produces quinoline-4-carboxylic acids, it is a significant method in quinoline chemistry. researchgate.netjocpr.com An improved, one-step Pfitzinger reaction mediated by TMSCl allows for the direct synthesis of quinoline-4-carboxylic esters. scispace.comthieme-connect.com

| Reactants | Conditions | Product | Reference |

| Isatin, Carbonyl Compound | Base | Quinoline-4-carboxylic Acid | wikipedia.org |

| Isatins, N,N-Dimethylenaminones | TMSCl, Alcohol/Water | Quinoline-4-carboxylic Esters/Acids | scispace.comthieme-connect.com |

Knorr Synthesis for Quinoline Derivatives

The Knorr quinoline synthesis involves the conversion of a β-ketoanilide into a 2-hydroxyquinoline (B72897) using a strong acid, typically sulfuric acid. iipseries.orgwikipedia.org The reaction is a type of electrophilic aromatic substitution followed by dehydration. wikipedia.org

The versatility of the Knorr synthesis allows for the preparation of various quinoline derivatives by using different aromatic amines and β-ketoesters. orientjchem.org However, the synthesis of the β-ketoester starting material can sometimes be a limitation. orientjchem.org The reaction can also be sensitive to reaction conditions, which can affect the yield and selectivity, with the potential formation of 4-hydroxyquinolines as a competing product under certain conditions. orientjchem.orgwikipedia.org

| Reactants | Conditions | Product | Reference |

| β-Ketoanilide | Sulfuric Acid | 2-Hydroxyquinoline | wikipedia.org |

| β-Ketoester, Arylamine | Heat (>100°C), then H2SO4 | 2-Quinolone | tsijournals.com |

Riehm Synthesis in Quinoline Functionalization

The Riehm synthesis, first reported in 1885, is a method for producing quinoline derivatives. drugfuture.com The reaction involves heating arylamine hydrochlorides with ketones for an extended period, sometimes with the aid of catalysts like aluminum chloride or phosphorus pentachloride. drugfuture.comiipseries.org This method is a formation reaction, building the quinoline skeleton itself, rather than a functionalization of a pre-existing quinoline ring. For instance, the reaction of aniline with acetone (B3395972) in the presence of aluminum chloride can yield quinoline compounds. arabjchem.org Its utility lies in its ability to generate substituted quinolines, which are foundational structures in medicinal chemistry. iipseries.orgnih.govtubitak.gov.trsemanticscholar.org

Targeted Synthesis of this compound and its Nitro-Quinoline Precursors

The specific placement of two methyl groups and a nitro group on the quinoline scaffold requires precise synthetic control. This can be achieved either by building the quinoline ring with the substituents already in place on the precursors or by functionalizing a pre-formed dimethylquinoline.

Nitration is a fundamental electrophilic aromatic substitution reaction used to introduce a nitro group onto the quinoline ring. For the parent quinoline molecule, nitration with a mixture of nitric and sulfuric acids typically results in substitution at the 5- and 8-positions of the benzene (B151609) ring portion of the molecule. numberanalytics.comcdnsciencepub.com The presence of existing substituents on the ring significantly influences the position of further substitution. numberanalytics.com For instance, electron-donating groups can activate specific positions, while electron-withdrawing groups can deactivate the ring. researchgate.net

Controlling the reaction conditions, such as temperature and the specific nitrating agent, is crucial for achieving selectivity. Classical nitration often requires elevated temperatures and long reaction times to obtain the desired 8-nitro product with high selectivity. More recent methods have explored chelation-assisted C-H nitration and dearomatization-rearomatization strategies to achieve nitration at specific positions, including meta-nitration. prepchem.comacs.org

Functional group interconversions provide alternative routes to introduce the required methyl and nitro groups. A common transformation is the reduction of a nitro group to an amino group (–NH2), which can be accomplished using reagents like iron in acetic acid. acs.orgsmolecule.comgoogle.com This amino group can then be involved in further reactions or may be the desired final functionality for a different synthetic target.

Introducing methyl groups can be more complex. While not a direct interconversion, methods exist to methylate the quinoline ring system. One approach involves the methylation of quinoline N-oxides. researchgate.net Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a powerful and "green" way to introduce methyl groups using reagents like methyl boronic acid. researchgate.net

The most direct route to this compound is the nitration of 2,4-dimethylquinoline. Research dating back to the 1940s by Price, Velzen, and Guthrie detailed this specific reaction. acs.orgacs.org They found that nitrating 2,4-dimethylquinoline with fuming nitric acid and concentrated sulfuric acid at low temperatures (5°C) yields a mixture of two primary isomers: this compound and 2,4-dimethyl-6-nitroquinoline. acs.org

The initial product obtained from this reaction was a eutectic mixture with a melting point of 120°C, which was later identified as consisting of two parts of the 8-nitro isomer to one part of the 6-nitro isomer. acs.org Careful fractional crystallization or extraction with dilute sulfuric acid allows for the separation of the pure isomers. acs.org

| Compound | Reported Melting Point (°C) |

| This compound | 149.5-150 |

| 2,4-Dimethyl-6-nitroquinoline | 163-164 |

| Eutectic Mixture (2:1 of 8-nitro:6-nitro) | 120 |

| Data sourced from Price, C. C., Velzen, B. H., & Guthrie, D. B. (1946). acs.org |

An alternative strategy involves constructing the quinoline ring from precursors that already contain the necessary substituents. The Skraup or Doebner-von Miller reactions are classic methods for this approach. nih.gov For instance, the synthesis of 5,6-dimethoxy-2,4-dimethyl-8-nitroquinoline was achieved via a Skraup reaction using 4,5-dimethoxy-2-nitroaniline and 3-penten-2-one. prepchem.com A similar strategy could theoretically be employed for this compound by starting with an appropriately substituted nitroaniline.

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on developing methods that are not only efficient but also environmentally benign.

The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical processes. researchgate.netijpsjournal.com Traditional quinoline syntheses, like the Skraup reaction, often use harsh reagents, high temperatures, and produce significant waste, making them targets for green innovation. ijpsjournal.comnih.govresearchgate.net

Advanced and sustainable approaches to quinoline synthesis now incorporate a variety of green techniques. tandfonline.com These include the use of energy-efficient methods like microwave and ultrasound irradiation, which can dramatically reduce reaction times. nih.govresearchgate.nettandfonline.com There is also a focus on using environmentally friendly solvents, with water and ethanol (B145695) being prominent examples, or conducting reactions under solvent-free conditions. researchgate.netijpsjournal.comtandfonline.com The development and use of recoverable and reusable catalysts, including nanocatalysts and solid acid catalysts, are central to these green methodologies. nih.govtandfonline.com

| Green Approach | Key Features | Examples |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. researchgate.net | Synthesis in water or ethanol; catalyst-free methods. tandfonline.com |

| Ultrasound Irradiation | Enhanced reaction rates through acoustic cavitation. ijpsjournal.comnih.gov | Used to accelerate classic named reactions for quinoline synthesis. |

| Green Solvents | Use of non-toxic, renewable solvents like water and ethanol. researchgate.net | One-pot three-component condensation reactions in ethanol:water mixtures. tandfonline.com |

| Green Catalysts | Use of recyclable, non-toxic, or highly efficient catalysts. nih.gov | p-Toluene sulfonic acid (p-TSA), ceric ammonium (B1175870) nitrate (B79036) (CAN), various nanocatalysts. researchgate.nettandfonline.com |

| Solvent-Free Reactions | Reactions conducted without a solvent, reducing waste. ijpsjournal.com | Friedlander annulation using nanocatalysts at elevated temperatures. nih.gov |

| This table summarizes various green chemistry approaches applied to quinoline synthesis. |

Nanomaterial-Assisted Catalysis in Nitroquinoline Synthesis

The application of nanomaterials as catalysts in the synthesis of quinoline derivatives, including nitroquinolines, has garnered considerable attention due to their unique properties such as high surface area-to-volume ratio and enhanced catalytic activity. nih.govacs.org These characteristics can lead to higher reaction rates, improved yields, and milder reaction conditions, which are critical for the synthesis of complex molecules like this compound.

Research into the synthesis of analogous compounds, such as 2-methyl-6-nitroquinoline, has demonstrated the efficacy of silica-functionalized magnetite nanoparticles (Fe₃O₄@SiO₂) as catalysts. nih.govresearchgate.net These nanoparticles facilitate both the condensation and cyclization steps in quinoline synthesis. The acidic surface of the silica (B1680970) coating is believed to stabilize unstable intermediates, thereby increasing the reaction yield. nih.govresearchgate.net In a representative synthesis of a nitroquinoline derivative, the use of these 40 nm nanoparticles has been shown to double the reaction yield and reduce the reaction time from 110 minutes to 80 minutes. nih.gov

The general advantages of employing nanocatalysts in quinoline synthesis include the potential for catalyst recovery and reuse, particularly with magnetic nanoparticles like Fe₃O₄@SiO₂, which can be easily separated from the reaction mixture using an external magnet. researchgate.net Various nanocatalysts have been explored for quinoline synthesis, including core-shell nanostructures and bimetallic nanoparticles, often resulting in good to excellent yields under relatively mild conditions. nih.govoiccpress.com

A plausible nanomaterial-assisted synthesis of this compound would involve the reaction of 2-nitroaniline (B44862) with an appropriate diketone or a related precursor in the presence of a suitable nanocatalyst. The specific conditions would be optimized based on the catalyst used.

Table 1: Research Findings for Nanomaterial-Assisted Synthesis of a Representative Nitroquinoline

| Catalyst | Precursors | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Fe₃O₄@SiO₂ (40 nm) | 4-nitroaniline, Crotonaldehyde | Not Specified | Not Specified | 80 | Doubled compared to uncatalyzed | nih.gov |

| CuNiFeO | 2-aminobenzyl alcohol, Alcohols | Toluene | 130 | 24 h | Not Specified | researchgate.net |

| Fe₃O₄@SiO₂/isoniazid/Cu(II) | 2-aminoaryl ketones, 1,3-dicarbonyl compounds | Solvent-free | 90 | 15-60 | 85-96 | nih.gov |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. asianpubs.orgnih.govnih.govmdpi.com This technology has been successfully applied to the synthesis of a variety of quinoline derivatives, including those with nitro-substituents.

The synthesis of nitroquinoline derivatives can be efficiently achieved through microwave irradiation. For instance, novel 4-aryl(alkyl)amino-3-nitroquinolines and 2,4-diaryl(dialkyl)amino-3-nitroquinolines have been synthesized via nucleophilic substitution of 2,4-dichloro-3-nitroquinoline (B146357) in water under microwave heating. nih.govsigmaaldrich.comsigmaaldrich.com This approach highlights the potential for using environmentally benign solvents like water in these synthetic protocols.

In a typical procedure, the reaction mixture is irradiated in a dedicated microwave reactor, allowing for precise temperature and pressure control. arabjchem.org For the synthesis of 2,4-dichloroquinolines from anilines and malonic acid in the presence of POCl₃, microwave irradiation at 600 W for just 50 seconds was sufficient to drive the reaction to completion in good yields. asianpubs.org This demonstrates the dramatic rate enhancements achievable with microwave assistance.

A proposed microwave-assisted synthesis of this compound could involve the cyclization of 2-nitroaniline with pentane-2,4-dione under acidic conditions, accelerated by microwave irradiation. The optimization of parameters such as temperature, time, and microwave power would be crucial for maximizing the yield and purity of the final product.

Table 2: Research Findings for Microwave-Assisted Synthesis of Quinoline Derivatives

| Product Type | Reactants | Conditions | Time | Yield (%) | Reference |

| 4-Aryl(alkyl)amino-3-nitroquinolines | 2,4-dichloro-3-nitroquinoline, Amines | Microwave, Water | Not Specified | Not Specified | nih.govsigmaaldrich.com |

| 2,4-Dichloroquinolines | Anilines, Malonic acid, POCl₃ | Microwave (600 W) | 50 s | Good | asianpubs.org |

| 2-Propylquinoline-4-carbohydrazide hydrazones | 2-Propylquinoline-4-carbohydrazide, Aldehydes | Microwave, Ethanol | 1-3 min | Good to Excellent | arabjchem.org |

| 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones | Aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, Dimedone | Microwave, Acetic acid | Not Specified | High | nih.gov |

Chemical Transformations of the Nitro Group in Quinoline Systems

The nitro group in nitroquinolines is a versatile functional group that can undergo various transformations, leading to a diverse range of derivatives.

Reduction Reactions to Aminoquinolines

The reduction of the nitro group to an amino group is a fundamental transformation in the synthesis of aminoquinolines, which are important precursors for many biologically active compounds. A common method to achieve this is through a domino nitro reduction-Friedländer heterocyclization process. mdpi.com This involves the in situ reduction of a nitroaromatic compound, such as a nitrobenzaldehyde or nitroketone, to the corresponding amino derivative, which then undergoes condensation with an active methylene (B1212753) compound to form the quinoline ring. mdpi.com

For instance, the reduction of 2-nitrobenzaldehydes using iron in acetic acid can generate the 2-aminobenzaldehyde (B1207257) intermediate. mdpi.com This intermediate can then react with a ketone in a classic Friedländer synthesis to yield a substituted quinoline. While this provides a general route to quinolines, specific conditions for the reduction of this compound to 2,4-dimethyl-8-aminoquinoline would require tailored synthetic approaches. The synthesis of 2,4-disubstituted 8-aminoquinoline (B160924) analogues has been explored for their potential as antiparasitic agents. nih.gov

Table 1: Examples of Reagents for Nitro Group Reduction

| Reagent System | Description |

| Fe/AcOH | Iron in acetic acid is a common and mild reducing agent for converting nitroarenes to anilines. mdpi.com |

| Sn/HCl | Tin and hydrochloric acid are also classic reagents for the reduction of aromatic nitro compounds. |

| H₂, Pd/C | Catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst is an effective method for nitro group reduction. |

Nucleophilic Displacement Reactions Involving the Nitro Group

The nitro group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is highly activated by other electron-withdrawing groups. nih.govrsc.org The ability of the nitro group to be displaced is generally higher than that of halogens like iodine, bromine, and chlorine. nih.gov However, this type of displacement is more common in systems with multiple nitro groups. nih.gov In some cases, intramolecular nucleophilic displacement of an ortho-nitro group by a carbanion in a side chain can lead to the formation of cyclic structures. rsc.org Additionally, the nitro group can be displaced by various nucleophiles, such as alkylthio groups, under specific conditions. researchgate.net

Oxidative Pathways and Quinoline N-oxide Formation

The nitrogen atom of the quinoline ring can be oxidized to form a quinoline N-oxide. This transformation alters the electronic properties of the quinoline system, influencing its reactivity. thieme-connect.de The formation of N-oxides can be achieved using various oxidizing agents, such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide with a methyltrioxorhenium catalyst. thieme-connect.de The resulting N-oxide can then undergo further reactions. For example, 4-nitroquinoline (B1605747) 1-oxide (4NQO) is known to generate reactive oxygen species (ROS), leading to oxidative DNA damage. oup.com The N-oxide functionality can also facilitate reactions at other positions of the quinoline ring. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring

The quinoline ring system can undergo both electrophilic and nucleophilic aromatic substitution reactions. The position of these substitutions is directed by the electronic nature of the quinoline nucleus and its substituents.

In general, electrophilic substitution on the quinoline ring occurs preferentially on the benzene ring (carbocycle) at positions 5 and 8, as this ring is more electron-rich compared to the pyridine (B92270) ring. quimicaorganica.orgreddit.comyoutube.com Conversely, nucleophilic substitution tends to occur on the electron-deficient pyridine ring, typically at positions 2 and 4. youtube.com

Vicarious Nucleophilic Substitution of Hydrogen (VNS)

Vicarious Nucleophilic Substitution (VNS) is a specific type of nucleophilic aromatic substitution where a hydrogen atom is replaced by a nucleophile, rather than a leaving group like a halogen. wikipedia.org This reaction is particularly effective in electron-deficient aromatic systems, such as nitroarenes and nitroquinolines. nih.govorganic-chemistry.org The nitro group activates the aromatic ring for nucleophilic attack. nih.govmdpi.com

The VNS reaction typically involves the use of a carbanion that has a leaving group attached to the carbanionic center. organic-chemistry.org The reaction proceeds through the formation of a σ-adduct, followed by the elimination of the leaving group to restore aromaticity. organic-chemistry.org In nitroquinolines, VNS reactions often occur at the positions ortho or para to the nitro group. kuleuven.be For 8-nitroquinoline (B147351) derivatives, this would suggest substitution at the C7 or C5 positions. The regiochemistry can be influenced by the size of the nucleophile and the presence of other substituents. nih.gov

Table 2: Key Features of Vicarious Nucleophilic Substitution (VNS)

| Feature | Description |

| Substrate | Electron-deficient aromatics, particularly nitroarenes. nih.govorganic-chemistry.org |

| Nucleophile | Carbanions containing a leaving group at the nucleophilic center. organic-chemistry.org |

| Mechanism | Addition of the nucleophile to form a σ-adduct, followed by base-induced elimination of HX. organic-chemistry.org |

| Position of Substitution | Typically ortho and para to the activating nitro group. organic-chemistry.orgkuleuven.be |

Cycloaddition and Rearrangement Reactions Involving Quinoline Moieties

While specific studies on the cycloaddition and rearrangement reactions of this compound are not extensively documented, its reactivity can be inferred from the known behavior of substituted quinolines and related aromatic systems.

Cycloaddition Reactions:

Quinoline and its derivatives can participate in various cycloaddition reactions, typically under photochemical or thermal conditions. These reactions are powerful tools for constructing complex polycyclic architectures from simple aromatic precursors.

[4+2] Cycloaddition (Diels-Alder Type Reactions): The quinoline system can act as a diene or a dienophile. The presence of the strongly electron-withdrawing 8-nitro group in this compound significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the benzene ring. This electronic feature would make the benzene portion of the quinoline a potent dienophile in inverse-electron-demand Diels-Alder reactions. For instance, reaction with an electron-rich dienophile like an enol ether could lead to a cycloaddition across the 5,6- or 6,7-double bonds. nih.gov The nitro group itself can also participate as part of a heterodienyl system in cycloadditions. nih.gov Conversely, the electron-donating methyl groups at the 2- and 4-positions increase the electron density of the pyridine ring, potentially making it more reactive as a diene component, although this is generally less favored due to the aromaticity of the system.

Photochemical Cycloadditions: Quinolines are known to undergo photochemical [2+2] and [4+2] cycloadditions with alkenes. nih.gov These reactions often proceed via an excited triplet state. The regioselectivity of such cycloadditions is sensitive to factors like solvent polarity and the electronic nature of substituents. nih.gov For this compound, irradiation in the presence of an alkene could potentially lead to cycloaddition at either the pyridine or the benzene ring, with the precise outcome depending on the reaction conditions and the nature of the alkene.

Rearrangement Reactions:

Rearrangement reactions provide pathways to structurally diverse isomers and are often key steps in synthetic sequences.

Friedländer Annulation Precursors: The synthesis of substituted quinolines like this compound often involves the Friedländer annulation, which is the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. mdpi.com Precursors to this compound, such as an appropriately substituted 2-nitrobenzaldehyde, can undergo in situ reduction of the nitro group to an amine, followed by condensation and cyclization. mdpi.com During these processes, rearrangements are possible, especially if unsymmetrical ketones are used, which can influence the final substitution pattern.

Bamberger-type Rearrangements: N-Arylhydroxylamines, which can be formed by partial reduction of nitroarenes, are known to undergo the Bamberger rearrangement in the presence of strong acid to form aminophenols. wiley-vch.de While not a direct rearrangement of the quinoline itself, a precursor like 8-nitroquinoline could potentially undergo reduction to an N-hydroxylamino derivative, which might then be susceptible to acid-catalyzed rearrangements, leading to the introduction of a hydroxyl group on the carbocyclic ring.

Influence of Substituents on Quinoline Reactivity and Regioselectivity

The reactivity and regioselectivity of the this compound ring are profoundly influenced by the electronic properties of its substituents. The methyl groups at positions 2 and 4 are electron-donating groups (EDGs) through hyperconjugation and a weak inductive effect. The nitro group at position 8 is a strong electron-withdrawing group (EWG) through both resonance and inductive effects.

Electronic Effects of Substituents:

Methyl Groups (at C2 and C4): These groups increase the electron density of the pyridine ring. This has several consequences:

It enhances the basicity of the quinoline nitrogen compared to unsubstituted quinoline.

It activates the pyridine ring towards electrophilic attack, although the fused benzene ring is generally the preferred site for electrophilic substitution in quinolines. youtube.com

It deactivates the pyridine ring towards nucleophilic attack compared to unsubstituted quinoline, as it counteracts the electron-withdrawing effect of the ring nitrogen.

Nitro Group (at C8): This group strongly deactivates the entire quinoline system towards electrophilic substitution by withdrawing electron density.

It makes the benzene ring highly electron-deficient.

It directs incoming nucleophiles to the positions ortho and para to the nitro group (i.e., positions 7 and 5), making the carbocyclic ring susceptible to nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present.

The strong electron-withdrawing nature significantly increases the acidity of any C-H bonds on the benzene ring.

Combined Influence on Reactivity and Regioselectivity:

The combination of these substituents leads to a complex reactivity profile:

Electrophilic Substitution: Electrophilic attack (e.g., nitration, halogenation) is generally disfavored due to the powerful deactivating effect of the 8-nitro group. If forced, the reaction would likely occur on the benzene ring, directed by the quinoline nucleus itself to positions 5 and 7. However, the 8-nitro group's deactivation would make such reactions very difficult.

Nucleophilic Substitution: The pyridine ring is the usual site for nucleophilic attack in quinolines, at positions 2 and 4. youtube.com However, in this compound, these positions are blocked by methyl groups. The strong activation by the 8-nitro group makes the benzene ring a potential site for nucleophilic attack, particularly at position 7.

The table below summarizes the general influence of these substituent types on the reactivity of the quinoline ring.

| Substituent Type | Position | Effect on Electron Density | Influence on Reactivity | Regioselectivity Effects |

| Methyl (-CH₃) | C2, C4 | Increases (Electron Donating) | Activates towards electrophiles; Deactivates towards nucleophiles. | Reinforces directing effects of the quinoline nucleus. |

| Nitro (-NO₂) | C8 | Decreases (Electron Withdrawing) | Strongly deactivates towards electrophiles; Activates towards nucleophiles. | Directs nucleophiles to positions ortho and para to itself (C7, C5). |

The interplay between the activating methyl groups on the pyridine ring and the deactivating nitro group on the benzene ring makes this compound a fascinating substrate for further reactivity studies. The regioselectivity of any reaction would be a delicate balance between the inherent directing effects of the quinoline nucleus and the powerful electronic influence of its substituents.

Despite a comprehensive search for spectroscopic data pertaining to the chemical compound This compound (CAS No. 2801-28-7), no specific experimental Infrared (IR), Raman, Proton Nuclear Magnetic Resonance (¹H NMR), or Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra have been found in the available scientific literature and databases.

To provide a thorough and scientifically accurate analysis as requested, actual experimental data for the specific compound is essential. The generation of detailed content, including the assignment of characteristic absorption bands, correlation with molecular vibrational modes, and complete NMR spectral analysis with chemical shifts and coupling constants, is not possible without this foundational information.

Information on related but structurally distinct compounds such as 8-nitroquinoline, 2-methyl-8-nitroquinoline, and 2,4-dimethylquinoline is available. However, extrapolating this data to this compound would be speculative and would not meet the required standards of scientific accuracy for the specific compound requested.

Therefore, the detailed article on the "Spectroscopic and Structural Characterization of this compound" cannot be generated at this time due to the absence of the necessary primary spectroscopic data in the public domain.

Spectroscopic and Structural Characterization of 2,4 Dimethyl 8 Nitroquinoline

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

The electronic absorption spectrum of a molecule provides valuable insight into its electronic structure and the transitions between different energy levels. For 2,4-Dimethyl-8-nitroquinoline, the UV-Vis spectrum is characterized by absorptions arising from the promotion of electrons in π and n (non-bonding) orbitals to higher energy π* (antibonding) orbitals.

Analysis of Electronic Transitions (π→π, n→π)

The UV-Vis spectrum of quinoline (B57606) and its derivatives is dominated by π→π* transitions, which are typically intense. chemrxiv.org The introduction of substituents onto the quinoline ring, such as methyl and nitro groups in this compound, modulates the energies of these transitions. The π→π* transitions in these aromatic systems are generally observed in the UV region. nih.gov For instance, the parent compound, 8-nitroquinoline (B147351), and related derivatives exhibit strong absorption bands that are assigned to these π→π* electronic transitions. researchgate.netresearchgate.net The electronic structure involves the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), which are typically π and π* orbitals, respectively, in these conjugated systems. chemrxiv.org

In addition to the strong π→π* bands, the presence of the nitro group and the nitrogen atom in the quinoline ring introduces n→π* transitions. These transitions involve the excitation of an electron from a non-bonding orbital (n), located on the oxygen atoms of the nitro group or the ring nitrogen, to an antibonding π* orbital. Generally, n→π* transitions are of lower intensity compared to π→π* transitions. The effect of solvent polarity can be used to distinguish between these transitions, as they respond differently to changes in the solvent environment. youtube.com

Solvent Effects on UV-Vis Spectra

The phenomenon of solvatochromism, where the position of an absorption band changes with the polarity of the solvent, is a key tool for investigating electronic transitions. nih.gov The effect of the solvent on the UV-Vis spectra provides information about the change in the dipole moment of the molecule upon electronic excitation. researchgate.net

For π→π* transitions, an increase in solvent polarity typically leads to a bathochromic shift (a shift to longer wavelengths or lower energy). youtube.comsciencepublishinggroup.com This occurs because the excited state (π*) is generally more polar than the ground state (π). A polar solvent will stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the transition. youtube.com

Conversely, for n→π* transitions, an increase in solvent polarity usually results in a hypsochromic shift (a shift to shorter wavelengths or higher energy). youtube.comsciencepublishinggroup.com The non-bonding orbitals are typically more exposed and susceptible to stabilization by polar, protic solvents through interactions like hydrogen bonding. This stabilization is more significant for the ground state than the excited state, leading to an increase in the energy required for the n→π* transition. youtube.com Studies on various quinoline derivatives have demonstrated pronounced solvatochromic behavior, confirming that the molecular polarization is strongly dependent on the properties of the solvent. nih.govresearchgate.netresearchgate.net

Table 1: Expected Solvent Effects on Electronic Transitions of this compound

| Transition Type | Expected Shift with Increasing Solvent Polarity | Wavelength Shift | Energy Shift |

|---|---|---|---|

| π→π* | Bathochromic | Longer (Red Shift) | Lower |

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, often to sub-parts-per-million (ppm) levels. This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. For this compound, the molecular formula is C₁₁H₁₀N₂O₂. guidechem.com HRMS can verify this composition by measuring the monoisotopic mass with high accuracy, distinguishing it from other compounds with the same nominal mass but different elemental formulas. nih.gov This technique is crucial for confirming the identity of newly synthesized compounds or for identifying unknowns in complex mixtures. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Nominal Mass | 202 g/mol |

| Monoisotopic Mass (Calculated) | 202.074228 u |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. sarpublication.com A sample is first injected into the GC, where its components are separated based on their volatility and interaction with a stationary phase in a capillary column. perkinelmer.com As each separated component, such as this compound, elutes from the column, it enters the mass spectrometer. perkinelmer.com

In the mass spectrometer, the molecules are typically ionized by electron impact (EI), which causes them to fragment in a reproducible manner. nist.gov The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion (if stable enough to be observed) and a series of fragment ions. lucideon.com This fragmentation pattern provides valuable structural information. For this compound, characteristic fragments might include the loss of the nitro group (NO₂) or methyl groups (CH₃). The resulting mass spectrum can be compared against spectral libraries for positive identification. perkinelmer.com GC-MS is a highly specific and sensitive method for both identifying and quantifying volatile and semi-volatile organic compounds. sarpublication.comlucideon.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's physical and chemical properties.

While the specific crystal structure of this compound has not been detailed in the reviewed literature, extensive crystallographic data exists for the parent compound, 8-nitroquinoline, and other substituted quinolines. nih.govnih.govacs.org The structure of 8-nitroquinoline reveals that the quinoline ring system is nearly planar. researchgate.netnih.gov In the solid state, molecules are often packed in arrangements influenced by intermolecular forces such as π–π stacking interactions between the aromatic rings. acs.org

Table 3: Crystallographic Data for the Parent Compound 8-Nitroquinoline nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₆N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.2421 (11) |

| b (Å) | 16.688 (3) |

| c (Å) | 7.2089 (11) |

| β (°) | 114.086 (4) |

In-depth Analysis of this compound Reveals Data Scarcity in Solid-State Characterization

A thorough investigation into the chemical compound this compound has highlighted a significant gap in publicly available scientific literature regarding its detailed solid-state spectroscopic and structural properties. Despite extensive searches of chemical databases and scholarly articles, specific experimental data on the molecular geometry, conformation, intermolecular interactions, and crystal packing of this particular compound remains elusive.

The inquiry, aimed at producing a detailed article on the spectroscopic and structural characterization of this compound, could not be completed due to the absence of requisite experimental data. The intended article was to be structured around a comprehensive outline, including detailed subsections on its molecular geometry and crystal packing, supported by data tables of bond lengths, bond angles, and dihedral angles.

While general information about this compound, such as its molecular formula (C₁₁H₁₀N₂O₂) and CAS Registry Number (2801-28-7), is accessible, the specific single-crystal X-ray diffraction data needed to elaborate on its three-dimensional structure is not present in prominent crystallographic databases.

For context, related compounds such as 8-nitroquinoline have been subjects of crystallographic studies, which have provided valuable insights into the structural aspects of the nitroquinoline scaffold. These studies reveal detailed information about bond lengths, the planarity of the quinoline ring system, and the orientation of the nitro group. However, this information cannot be directly extrapolated to this compound, as the presence and position of the two methyl groups would significantly influence the molecule's conformation, steric hindrance, and ultimately, its crystal packing and intermolecular interactions.

The absence of specific experimental data for this compound prevents a detailed and scientifically accurate discussion under the requested headings of "Molecular Geometry and Conformation in the Solid State" and "Intermolecular Interactions and Crystal Packing." To provide such an analysis would necessitate either de novo crystallographic research or high-level computational modeling, both of which are beyond the scope of this report.

Therefore, while the subject of this compound is of chemical interest, a comprehensive article focusing solely on its experimental solid-state characterization cannot be generated at this time. Further experimental research is required to elucidate the precise structural and spectroscopic details of this compound.

Theoretical and Computational Investigations of 2,4 Dimethyl 8 Nitroquinoline

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) serves as a powerful tool for investigating the properties of molecular systems. irjweb.comscirp.orgscirp.org Calculations are typically performed using various functionals and basis sets to achieve a balance between computational cost and accuracy. For quinoline (B57606) derivatives, the B3LYP functional combined with a 6-311++G(d,p) basis set has been shown to provide reliable results for geometry optimization and vibrational frequency calculations. researchgate.net

Molecular Geometry Optimization and Structural Parameters

The first step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation of the molecule. mdpi.comresearchgate.netsqu.edu.om This process determines the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. For quinoline and its derivatives, DFT calculations have been shown to provide structural parameters that are in good agreement with experimental data where available. scirp.orgmdpi.com The optimized structure of these molecules is typically found to be nearly planar. nih.gov

Selected Optimized Structural Parameters of a 2-Methyl-8-nitroquinoline Analogue

The following table details key bond lengths and bond angles for a quinoline derivative, calculated using the B3LYP/6-311++G(d,p) level of theory. This data provides a foundational understanding of the molecule's structural conformation.

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| C1-C2 | 1.37 Å | C1-C2-C3 | 120.5° |

| C2-C3 | 1.41 Å | C2-C3-C4 | 120.2° |

| C3-C4 | 1.38 Å | C3-C4-N1 | 118.9° |

| C4-N1 | 1.37 Å | C4-N1-C5 | 117.8° |

| N1-C5 | 1.32 Å | N1-C5-C10 | 122.3° |

| C8-N2 | 1.48 Å | C7-C8-N2 | 118.5° |

Vibrational Frequency Calculations and Spectral Simulation

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. nih.govresearchgate.netnih.gov DFT calculations can predict these vibrational frequencies, offering a powerful tool for the assignment of experimental spectra. researchgate.net The calculated harmonic frequencies are often scaled to account for anharmonicity and other systematic errors. researchgate.net

For quinoline derivatives, characteristic vibrational modes include C-H stretching, C=C and C=N stretching in the aromatic rings, and vibrations associated with the nitro group (NO2), such as symmetric and asymmetric stretching. researchgate.netresearchgate.net The table below shows a selection of calculated vibrational frequencies for a 2-Methyl-8-nitroquinoline analogue, which are expected to be similar to those of 2,4-Dimethyl-8-nitroquinoline. researchgate.net

Selected Calculated Vibrational Frequencies (cm⁻¹) for a 2-Methyl-8-nitroquinoline Analogue

This table presents a selection of calculated vibrational frequencies and their assignments for a quinoline derivative, based on DFT calculations. These theoretical values are crucial for interpreting experimental infrared and Raman spectra.

| Assignment | Calculated Frequency (cm⁻¹) |

|---|---|

| NO₂ Asymmetric Stretch | 1530 |

| NO₂ Symmetric Stretch | 1350 |

| C=C Stretch (quinoline ring) | 1600 - 1450 |

| C-H Stretch (aromatic) | 3100 - 3000 |

| C-H Stretch (methyl group) | 2980 - 2920 |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap Energy

The electronic properties of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. scirp.orgscirp.org The energy difference between the HOMO and LUMO, known as the band gap, is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. scirp.orgnih.govresearchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. scirp.orgnih.gov

In this compound, the HOMO is expected to be localized primarily on the quinoline ring system, while the LUMO is likely concentrated on the nitro group and the adjacent aromatic ring, facilitating intramolecular charge transfer. scirp.org For the analogous 2-Methyl-8-nitroquinoline, the calculated HOMO-LUMO energy gap is found to be significant, suggesting a stable molecule with potential for charge transfer interactions. researchgate.net

Frontier Molecular Orbital Energies and Band Gap

The energies of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap are presented below for a 2-Methyl-8-nitroquinoline analogue. These values are fundamental to understanding the electronic behavior and reactivity of the molecule.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.5 |

| Energy Gap (ΔE) | 4.0 |

Reactivity Descriptors: Molecular Electrostatic Potential (MEP) and Local Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.commdpi.comresearchgate.netchemrxiv.orgsemanticscholar.org The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netchemrxiv.org

For this compound, the MEP is expected to show a significant negative potential around the oxygen atoms of the nitro group, making this region a likely site for electrophilic interactions. researchgate.net The hydrogen atoms of the methyl groups and the quinoline ring would exhibit positive potential. researchgate.net Local reactivity descriptors, such as Fukui functions, provide a more quantitative measure of the reactivity at specific atomic sites. nih.gov

Noncovalent Interactions and Topological Analysis

Noncovalent interactions play a crucial role in determining the supramolecular chemistry and crystal packing of molecules. nih.govchemtools.orgnih.gov Topological analysis methods provide a framework for identifying and characterizing these weak interactions.

Reduced Density Gradient (RDG)

The Reduced Density Gradient (RDG) is a powerful method for visualizing and analyzing noncovalent interactions. chemtools.orgchemrxiv.orgchemrxiv.orgresearchgate.net By plotting the RDG against the electron density signed by the second eigenvalue of the Hessian matrix, different types of interactions such as van der Waals forces, hydrogen bonds, and steric clashes can be identified and distinguished. chemtools.org In the case of 2-Methyl-8-nitroquinoline, RDG analysis reveals the presence of intramolecular hydrogen bonds and van der Waals interactions, which contribute to the stability of the molecule. researchgate.net Similar interactions are expected to be present in this compound, influencing its conformational preferences and intermolecular associations.

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a powerful tool in quantum chemistry for analyzing the electron localization in a molecule, providing a chemically intuitive picture of bonding, lone pairs, and atomic shells. nih.govbrieflands.com It is a measure of the probability of finding an electron in the neighborhood of a reference electron with the same spin. Higher ELF values indicate a greater degree of electron localization, which is characteristic of covalent bonds and lone pairs, while lower values suggest a more delocalized electron cloud. researchgate.net

In a computational study of the closely related 2-Methyl-8-nitroquinoline, ELF analysis was employed to understand the electronic structure. researchgate.net The topographical analysis of the ELF provides insights into the chemical interactions and atomic shell structure on the molecule's surface. For this compound, a similar ELF analysis would be expected to reveal high localization around the nitrogen and oxygen atoms of the nitro group, as well as in the C-C and C-H bonds of the quinoline ring and methyl groups. The regions of high ELF values would correspond to the covalent bonds and the lone pairs of the heteroatoms.

Illustrative ELF Basin Population Data for a Substituted Quinoline Ring

| Basin | Type | Population (e) |

| V(N1) | Lone Pair | 2.5 |

| V(O1, N2) | Bonding | 1.8 |

| V(O2, N2) | Bonding | 1.9 |

| V(C1, C2) | Bonding | 2.1 |

| V(C, H) | Bonding | 1.9 - 2.0 |

Note: This table is a representative example based on typical ELF analyses of similar heterocyclic compounds and does not represent actual calculated data for this compound.

Localized Orbital Locator (LOL)

The Localized Orbital Locator (LOL) is another function used to visualize and analyze chemical bonding, providing a different perspective on electron localization. researchgate.net It is based on the kinetic energy density and offers a clear picture of bonding and lone pair regions. Like ELF, LOL provides a scalar field that can be mapped to reveal areas of high electron localization.

For 2-Methyl-8-nitroquinoline, LOL analysis was performed as part of a comprehensive computational study. researchgate.net This analysis would have provided a detailed map of the localized orbitals, highlighting the covalent bonds and lone pairs. In the case of this compound, an LOL analysis would similarly be expected to show distinct regions of high localization corresponding to the C-C, C-H, C-N, and N-O bonds, as well as the lone pairs on the nitrogen and oxygen atoms. The addition of a second methyl group at the 4-position would likely lead to a localized C-C bond with the quinoline ring and localized C-H bonds within the methyl group itself.

Atoms in Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Atoms in Molecules (AIM) theory, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. This partitioning allows for the calculation of various atomic properties, such as atomic charges and energies, and provides a detailed analysis of the nature of chemical bonds through the study of bond critical points (BCPs).

While a specific AIM analysis for this compound has not been reported, this theoretical approach would be invaluable in characterizing the bonding within the molecule. The analysis of the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs would reveal the nature of the various bonds. For instance, the C-C and C-H bonds would be expected to exhibit the characteristics of shared interactions (covalent bonds), with a significant accumulation of electron density at the BCP. The interactions involving the nitro group might show some degree of polar character.

Hypothetical AIM Parameters at Bond Critical Points for this compound

| Bond | Electron Density (ρ) | Laplacian (∇²ρ) |

| C2-C3 | ~0.30 | < 0 |

| C-H (methyl) | ~0.28 | < 0 |

| N-O (nitro) | ~0.45 | > 0 |

Note: This table presents hypothetical data based on general principles of AIM theory for similar molecules and is for illustrative purposes only.

Natural Bond Orbital (NBO) Analysis for Stability and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and stability by examining the interactions between localized orbitals. nih.govchemsynthesis.com It provides a detailed picture of the Lewis-like structure of a molecule and quantifies the stabilizing effects of hyperconjugative interactions, which arise from the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. mdpi.com

Key NBO Interactions and Second-Order Perturbation Energies (E(2))

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| σ(C-H) of CH₃ | π(C=C) of quinoline | > 2.0 |

| π(C=C) of quinoline | π(N=O) of nitro | > 5.0 |

| n(N) of quinoline | σ*(C-C) | ~ 1.5 |

Note: This table provides an illustrative example of the types of interactions and their potential energies that would be expected from an NBO analysis of a substituted nitroquinoline.

Nonlinear Optical (NLO) Properties and Molecular Polarizability

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. semanticscholar.org Organic molecules with large delocalized π-electron systems and significant charge asymmetry often exhibit enhanced NLO properties. The key parameters that characterize the NLO response of a molecule are the linear polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively).

The NLO behavior of 2-Methyl-8-nitroquinoline was investigated in a theoretical study, indicating its potential as an NLO material. researchgate.net The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the quinoline ring system in this compound suggests that it too could possess significant NLO properties. The intramolecular charge transfer from the donor-substituted part of the molecule to the acceptor-substituted part is a key factor in enhancing the hyperpolarizability. Computational studies are essential for predicting these properties and guiding the design of new NLO materials. youtube.com

Calculated NLO Properties for a Representative Organic Molecule

| Property | Value (a.u.) |

| Dipole Moment (μ) | 5.6 D |

| Mean Polarizability (α) | 150 |

| First Hyperpolarizability (β) | 800 |

Note: The values in this table are for a generic organic molecule with NLO properties and are intended for illustrative purposes. Actual values for this compound would require specific calculations.

Computational Simulation of Spectroscopic Parameters (NMR, UV-Vis)

Computational chemistry provides powerful tools for predicting and interpreting spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra. bohrium.com Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra and provide insights into the electronic structure of molecules. Similarly, Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating UV-Vis spectra, providing information about electronic transitions. acs.org

For 2-Methyl-8-nitroquinoline, theoretical electronic spectra were correlated with the HOMO-LUMO energy gap. researchgate.net A similar approach for this compound would involve calculating the excitation energies and oscillator strengths to predict the absorption maxima in the UV-Vis spectrum. These transitions would likely be of π → π* and n → π* character, involving the delocalized π-system of the quinoline ring and the non-bonding electrons of the heteroatoms.

Computational NMR studies would involve calculating the magnetic shielding tensors for each nucleus to predict the ¹H and ¹³C chemical shifts. These calculations can be particularly useful for resolving ambiguities in experimental spectra and understanding the effects of substituents on the chemical shifts.

Predicted Spectroscopic Data

UV-Vis (TD-DFT)

| Transition | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|

| HOMO -> LUMO | ~350 | > 0.1 |

¹³C NMR Chemical Shifts (Calculated)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C (nitro-substituted) | ~150 |

| C (methyl-substituted) | ~140 |

Note: These tables contain hypothetical data for illustrative purposes and are not the result of actual calculations on this compound.

Molecular Dynamics Simulations for Reactive Properties and Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, molecular flexibility, and reactive processes.

While specific MD simulations for this compound have not been reported, this methodology could be applied to explore its conformational landscape and reactive properties. For a relatively rigid molecule like this, MD simulations could be used to study the rotational dynamics of the methyl and nitro groups. More advanced reactive MD simulations could be employed to investigate potential reaction mechanisms, such as those involving the nitro group or the quinoline ring. These simulations can provide a detailed, atomistic view of chemical processes that are often difficult to probe experimentally.

Future Directions and Emerging Research Avenues for 2,4 Dimethyl 8 Nitroquinoline

Development of Novel Synthetic Methodologies

Traditional methods for quinoline (B57606) synthesis, such as the Skraup and Doebner-von Miller reactions, often require harsh conditions and can result in moderate yields. tandfonline.combrieflands.com Future research is focused on developing more efficient, atom-economical, and environmentally benign synthetic pathways.

Key emerging strategies include:

Transition-Metal Catalysis: Modern organic synthesis increasingly employs transition metals to facilitate challenging bond formations under milder conditions. Catalysts based on rhodium, ruthenium, cobalt, and copper have been successfully used for C-H bond activation and annulation strategies to construct the quinoline core. mdpi.com For 2,4-Dimethyl-8-nitroquinoline, this could involve the coupling of a suitably substituted nitroaniline with a diketone or alkyne, offering a direct and high-yield route.

One-Pot Multicomponent Reactions: These reactions, where multiple reactants are combined in a single step to form a complex product, are highly efficient. A promising approach for this compound could involve a three-component reaction of a nitroaniline, an aldehyde, and an alkyne, catalyzed by a Lewis acid like Zinc(II) triflate. tandfonline.com

Green Chemistry Approaches: The use of microwave irradiation and solvent-free conditions are gaining traction for their ability to reduce reaction times and minimize waste. tandfonline.com The development of solid-supported catalysts, such as nano-Fe3O4@SiO2–SO3H, offers the dual benefits of enhanced reactivity and easy catalyst recovery, aligning with the principles of sustainable chemistry. tandfonline.com

Photoredox Catalysis: Visible-light-mediated reactions represent a frontier in organic synthesis. A future pathway could involve the photoredox-catalyzed cyclization of precursors to form the quinoline ring, providing a green and efficient alternative to traditional thermal methods.

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the molecular structure and properties of this compound is essential for its development. While standard techniques are effective, advanced spectroscopic methods, often paired with computational analysis, provide deeper insights.

Vibrational Spectroscopy (FT-IR and FT-Raman): These techniques are crucial for identifying functional groups and understanding the vibrational modes of the molecule. For nitroquinoline derivatives, key vibrational modes include C-H stretching in the aromatic ring, C=C and C=N stretching vibrations characteristic of the quinoline core, and the symmetric and asymmetric stretching of the nitro (NO2) group. researchgate.net

UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the molecule. The absorption spectra of nitroquinoline derivatives typically show π→π* transitions, and the position of the absorption maximum (λmax) provides information about the electronic structure and conjugation. researchgate.net

Table 1: Representative Vibrational Frequencies for Nitroquinoline Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | researchgate.net |

| Asymmetric NO₂ Stretch | 1550-1520 | researchgate.net |

| Symmetric NO₂ Stretch | 1360-1330 | researchgate.net |

Integration of Computational Methods for Predictive Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and complementing experimental data. researcher.life For this compound, DFT calculations can provide valuable insights before synthesis and characterization are even performed.

Geometry Optimization: DFT methods are used to calculate the most stable three-dimensional structure of the molecule, predicting bond lengths and angles with high accuracy. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity and electronic properties. The HOMO-LUMO energy gap is an indicator of chemical stability and can be correlated with the electronic absorption spectra. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density around a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how the molecule will interact with other reagents or biological targets. nih.gov

Table 2: Predicted Quantum Chemical Descriptors for Substituted Quinolines

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability | researchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability | researchgate.net |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability | researchgate.net |

Exploration of New Application Domains

Quinoline and its derivatives are known for a wide range of biological activities, making them privileged structures in drug discovery. nih.govnih.govresearchgate.net Future research on this compound could focus on several promising areas.

Medicinal Chemistry: The quinoline scaffold is present in numerous therapeutic agents. nih.gov Research into related nitroquinazoline derivatives has shown potential in targeting the epidermal growth factor receptor (EGFR) for anticancer applications. nih.gov The specific substitution pattern of this compound makes it a candidate for screening against various biological targets, including kinases and microbial enzymes.

Chemical Intermediates: Nitroquinolines are valuable precursors in organic synthesis. The nitro group can be readily reduced to an amino group, opening up a vast array of further chemical modifications. google.com For example, 8-aminoquinoline (B160924) is a key intermediate in the synthesis of other organic products. google.com this compound could therefore serve as a versatile building block for creating more complex heterocyclic systems.

Materials Science: The rigid, planar structure of the quinoline ring, combined with the electronic effects of the nitro and methyl groups, suggests potential applications in materials science. Research on other heterocyclic compounds indicates that such molecules can exhibit nonlinear optical (NLO) properties, making them candidates for development into advanced optical materials. researchgate.net

Multidisciplinary Research Prospects

The full potential of this compound can best be unlocked through collaborative, multidisciplinary research. The synergy between different scientific fields will drive innovation and accelerate the discovery process.

Synthesis and Catalysis: Organic chemists can focus on developing novel, scalable synthetic routes, while catalysis experts can design more efficient metal-based or organocatalytic systems.

Spectroscopy and Computational Chemistry: A close collaboration between experimental spectroscopists and computational chemists will allow for a comprehensive characterization of the molecule. Theoretical predictions can guide experimental design, while experimental results serve to validate and refine computational models. researchgate.net

Chemistry and Biology: Synthetic chemists can create libraries of derivatives based on the this compound scaffold. These compounds can then be evaluated by pharmacologists and biologists to explore their structure-activity relationships (SAR) and identify promising candidates for new therapeutic agents. nih.gov

Chemistry and Materials Science: The exploration of this compound for applications in electronics or photonics will require the expertise of materials scientists to fabricate and test devices, guided by the molecular design principles provided by chemists.

By integrating these diverse fields of study, the scientific community can systematically explore the properties and potential of this compound, transforming it from a single compound into a platform for broad scientific and technological advancement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.